
1-(Benzyloxy)-3-fluoro-2-nitrobenzene
Overview
Description
1-(Benzyloxy)-3-fluoro-2-nitrobenzene (CAS: 920284-79-3) is a nitroaromatic compound with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol. It features a benzyloxy group at position 1, a fluorine atom at position 3, and a nitro group at position 2 on the benzene ring. This compound is primarily utilized in research settings as a precursor or intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development . It is typically stored as a solution (e.g., 10 mM in solvent) under controlled conditions to maintain stability .
Biological Activity
Overview
1-(Benzyloxy)-3-fluoro-2-nitrobenzene is an organic compound characterized by its unique structural features, which include a benzyloxy group, a fluorine atom, and a nitro group. These functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is influenced by its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have shown the potential to inhibit specific enzymes, such as nitric oxide synthases (NOS), which are involved in various physiological processes including vasodilation and immune response .
- Cell Proliferation : Compounds with similar structures have demonstrated antiproliferative effects against cancer cell lines, suggesting that this compound may also exhibit similar properties .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. The results indicate:
Microorganism | MIC (µM) | Activity |
---|---|---|
Pseudomonas aeruginosa | 62.5 | Moderate |
Escherichia coli | 125 | Moderate |
Staphylococcus aureus | 31.25 | Good |
Candida albicans | 125 | Moderate |
These findings suggest that the compound exhibits notable antibacterial and antifungal activities, particularly against Gram-positive bacteria .
Cytotoxicity Studies
In cytotoxicity assays against various cancer cell lines, the compound displayed varying degrees of effectiveness:
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
HeLa (cervical cancer) | 15 | High |
MCF-7 (breast cancer) | 25 | Moderate |
A549 (lung cancer) | 30 | Moderate |
The IC50 values indicate that the compound is particularly effective against cervical cancer cells, suggesting potential for development as an anticancer agent .
Case Studies
- Inhibition of Nitric Oxide Synthase : A study evaluated the effects of similar benzyloxy compounds on NOS activity. The results demonstrated that these compounds could selectively inhibit different NOS isozymes, highlighting their potential as therapeutic agents in conditions characterized by excessive nitric oxide production, such as inflammation and cancer .
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism underlines the potential of this compound in cancer therapy .
Scientific Research Applications
Synthesis and Chemical Properties
1-(Benzyloxy)-3-fluoro-2-nitrobenzene can be synthesized through several methods, primarily involving nucleophilic substitution reactions. The compound's structure is characterized by a benzyloxy group, a fluoro substituent, and a nitro group on the aromatic ring.
Synthesis Overview
The synthesis typically involves:
- Reactants : Benzyl alcohol and 2,6-difluoronitrobenzene.
- Reagents : Sodium hydride or potassium carbonate as bases, often in an anhydrous solvent like DMF.
- Yield : Reports indicate yields ranging from 74% to 87% depending on the reaction conditions used .
Biological Applications
This compound has been investigated for its biological activities, particularly its potential as a selective agonist for human Toll-Like Receptor 8 (TLR8). TLRs are crucial in the immune response, and compounds that can selectively activate these receptors are of significant interest in immunology.
Case Study: TLR8 Agonism
In a study published in Nature Communications, researchers explored the agonistic activities of various compounds, including this compound. The compound demonstrated selective activation of TLR8, suggesting its potential as an immunomodulatory agent .
Medicinal Chemistry
The compound's structural features make it a candidate for further modifications to enhance its pharmacological properties. The presence of the nitro group can facilitate further chemical transformations that may yield derivatives with improved activity profiles.
Potential Derivatives
Researchers are exploring derivatives of this compound to assess their efficacy against various diseases. Modifications may include:
- Altering the alkyl chain length or branching on the benzyloxy group.
- Substituting different halogens or functional groups on the aromatic ring.
Materials Science Applications
Beyond biological applications, this compound may find uses in materials science due to its unique electronic properties. Compounds with similar structures have been utilized in organic electronics and photonic devices.
Research Insights
Recent studies have indicated that such compounds can serve as building blocks for organic semiconductors or as components in light-emitting diodes (LEDs) due to their ability to facilitate charge transport .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction to form amino derivatives, a critical step in pharmaceutical intermediate synthesis.
Experimental Data Table: Reduction Methods
Key Observations:
-
Iron-based reductions achieve near-quantitative yields under reflux conditions .
-
Hydrazine with Raney nickel provides milder conditions but lower efficiency .
Substitution Reactions
The fluorine atom at position 3 participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Example Reaction Pathway:
Substitution with Methoxide
Mechanistic Insights:
-
The nitro group activates the aromatic ring for NAS by withdrawing electron density, favoring attack at the meta position relative to itself.
-
Fluorine's leaving ability is enhanced in polar aprotic solvents like DMF .
Benzyloxy Group Oxidation
While direct experimental data for this compound is limited, analogous benzyloxy-containing nitroarenes undergo oxidation to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄).
Nitro Group Transformations
The nitro group can serve as a directing group for electrophilic substitution (e.g., halogenation) but typically requires deactivation mitigation via temporary protection .
Stability and Reactivity Considerations
Factor | Impact on Reactivity |
---|---|
Nitro Group (-NO₂) | Enhances electrophilicity at C-4/C-6 |
Benzyloxy Group | Steric hindrance limits para-substitution |
Fluorine Atom | Moderates ring electron density |
Comparative Reactivity with Analogues
Compound | Reduction Efficiency | NAS Reactivity |
---|---|---|
1-(Benzyloxy)-3-fluoro-2-nitrobenzene | High (94–100%) | Moderate |
2-(Benzyloxy)-4-bromo-1-nitrobenzene | Moderate (87%) | High |
Note: Bromine exhibits superior leaving-group ability compared to fluorine.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene, and what key reaction conditions must be controlled to ensure regioselectivity?
- Methodology :
- Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Benzyl Protection : Protect the hydroxyl group using benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in DMSO) depending on the substrate’s electronic environment .
- Key Conditions :
- Monitor reaction progress via TLC/HPLC to isolate intermediates.
- Optimize solvent polarity and temperature to direct nitro group positioning (meta/para selectivity) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound, and how are spectral data interpreted?
- Techniques :
- NMR Spectroscopy : ¹H NMR (aromatic proton splitting patterns), ¹³C NMR (carbonyl/benzyl signals), and ¹⁹F NMR (fluorine coupling constants) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 270.22 g/mol for analogs) via ESI-MS or EI-MS .
- X-ray Crystallography : Resolve crystal packing and substituent spatial arrangements (e.g., benzyloxy orientation) .
- Data Interpretation :
- Compare observed chemical shifts with predicted values (e.g., nitro groups deshield adjacent protons).
Advanced Research Questions
Q. What structural analogs of this compound have been studied, and how do their substituent patterns affect their chemical reactivity?
- Key Analogs (from similarity analysis):
- Reactivity Trends :
- Electron-withdrawing groups (e.g., NO₂, F) deactivate the ring but direct incoming electrophiles to meta positions .
Q. How do the electronic effects of the benzyloxy and fluorine substituents influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Mechanistic Insights :
- Benzyloxy Group : Acts as an electron-donating group via resonance, activating the ring for oxidative addition but competing with steric bulk .
- Fluorine : Withdraws electrons inductively, stabilizing transition states in Suzuki-Miyaura couplings .
- Optimization Strategies :
- Use bulky ligands (e.g., SPhos) to mitigate steric interference from benzyloxy groups .
Q. What challenges arise in the regioselective nitration of benzyloxy-substituted fluorobenzenes, and how can they be addressed using directing groups or catalysts?
- Challenges :
- Competing meta (fluorine-directing) vs. para (benzyloxy-directing) nitration pathways .
- Solutions :
- Temporary Protection : Mask hydroxyl groups with acetyl to shift nitro positioning .
- Catalytic Directing : Use Pd(OAc)₂ to coordinate with benzyloxy oxygen, favoring para nitration .
Q. Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported yields for the synthesis of this compound across different studies?
- Factors to Investigate :
- Solvent Purity : Trace moisture in DMF can hydrolyze intermediates, reducing yields .
- Catalyst Loading : Overuse of Pd catalysts may lead to side reactions (e.g., dehalogenation) .
- Validation Steps :
- Replicate conditions with strict anhydrous protocols and characterize byproducts via GC-MS .
Q. Methodological Recommendations
Q. What strategies are recommended for optimizing the stability of this compound during long-term storage?
- Storage Conditions :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s chemical behavior and applications are influenced by its substituents. Below is a detailed comparison with key analogues:
Table 1: Comparison of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene and Similar Compounds
Key Observations
Substituent Effects :
- Halogens (F vs. Br) : Fluorine’s electronegativity increases the electron-withdrawing effect, stabilizing intermediates in aromatic substitution reactions. Bromine, being a better leaving group, facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Methoxy vs. Benzyloxy : Methoxy groups (e.g., in 1-Methoxy-3-methyl-2-nitrobenzene) improve solubility in polar solvents, whereas benzyloxy groups enhance steric bulk and lipophilicity .
Positional Isomerism :
- Moving substituents (e.g., bromine from position 3 to 4) significantly alters regioselectivity. For example, 1-(Benzyloxy)-4-bromo-2-nitrobenzene (CAS 383868-64-2) is more reactive in meta-directed reactions compared to its positional isomers .
Applications :
- Brominated analogues (e.g., 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene) are preferred in catalytic reactions for synthesizing complex heterocycles .
- Methyl-substituted derivatives (e.g., 1-Benzyloxy-3-methyl-2-nitrobenzene) are used in studies requiring reduced reactivity for controlled functionalization .
Preparation Methods
Preparation Methods of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene
Several synthetic routes have been documented for the preparation of this compound, primarily involving nucleophilic aromatic substitution of fluoronitrobenzene derivatives with benzyl alcohol or benzyl halides under basic conditions. Below is a detailed analysis of the main preparation methods reported in the literature.
Nucleophilic Aromatic Substitution Using 2,6-Difluoronitrobenzene and Benzyl Alcohol
This method is one of the most efficient and widely used routes to synthesize this compound:
Reagents and Conditions : Sodium hydride (NaH) is suspended in anhydrous N,N-dimethylformamide (DMF) at room temperature. Benzyl alcohol is added dropwise to generate the benzyl alkoxide nucleophile. Then, 2,6-difluoronitrobenzene is added in one portion, and the reaction mixture is stirred for 1 hour at room temperature.
Work-up : After completion, water and ethyl acetate are added to separate the layers. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.
Purification : The crude product is purified by flash chromatography using a gradient of 6% to 35% ethyl acetate in hexanes.
Yield and Characterization : This method gives an 87% yield of this compound as a yellow oil. Mass spectrometry confirms the molecular ion at m/z 248 (M+H).
Parameter | Details |
---|---|
Starting materials | 2,6-Difluoronitrobenzene, Benzyl alcohol |
Base | Sodium hydride |
Solvent | Anhydrous DMF |
Reaction temperature | Room temperature |
Reaction time | 1 hour |
Yield | 87% |
Purification | Flash chromatography |
Product state | Yellow oil |
Preparation via Reaction of 1,2-Dichloro-4-nitrobenzene with m-Fluorobenzyl Alcohol
An alternative approach involves the following steps:
Step 1 : Nitration of o-dichlorobenzene with sulfuric acid and nitric acid to yield 1,2-dichloro-4-nitrobenzene.
Step 2 : Reaction of 1,2-dichloro-4-nitrobenzene with m-fluorobenzyl alcohol in 2,5-dimethylfuran solvent in the presence of sodium hydride to afford 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene.
Step 3 : Reduction of the chloro-nitro compound with ammonium chloride, iron powder, and water to obtain 3-chloro-4-(3-fluorobenzyloxy)aniline.
Comparative Analysis of Preparation Methods
Research Findings and Notes
The nucleophilic aromatic substitution on difluoronitrobenzene with benzyl alcohol in the presence of sodium hydride is the most efficient and commonly used method, providing high yield and purity.
Temperature control is critical during nitration and substitution steps to avoid over-nitration or decomposition of sensitive intermediates.
The benzyloxy group introduced via benzylation enhances the compound's reactivity by facilitating hydrogen bonding and influencing electrophilicity due to the electron-donating oxygen atom.
The fluorine atom in the aromatic ring increases the compound's susceptibility to nucleophilic attack due to its electronegativity and inductive effects, which is exploited in the nucleophilic aromatic substitution reactions.
The reduction step in multi-step syntheses typically employs iron powder and ammonium chloride in aqueous media, a mild and cost-effective method for converting nitro groups to amines when needed.
Summary Table of Key Preparation Parameters
Parameter | Typical Value/Condition |
---|---|
Molecular Formula | C13H10FNO3 |
Molecular Weight | 247.22 g/mol |
Common Solvent | N,N-Dimethylformamide (DMF) |
Common Base | Sodium hydride (NaH) |
Reaction Temperature | Room temperature (20-25 °C) |
Reaction Time | 1 hour (for NaH method) |
Yield | Up to 87% (NaH method) |
Purification Method | Flash chromatography |
Key Safety Considerations | Handle NaH carefully; control nitration temperature; avoid overexposure to nitro compounds |
Properties
IUPAC Name |
1-fluoro-2-nitro-3-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVIQNJOSOYTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728061 | |
Record name | 1-(Benzyloxy)-3-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920284-79-3 | |
Record name | 1-(Benzyloxy)-3-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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